molecular formula C9H8BrNO4 B2600988 2-(2-Bromo-4-nitrophenyl)propanoic acid CAS No. 1565748-29-9

2-(2-Bromo-4-nitrophenyl)propanoic acid

Cat. No. B2600988
CAS RN: 1565748-29-9
M. Wt: 274.07
InChI Key: ALIKWVGXDKSWQO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)propanoic acid is a chemical compound with the CAS Number: 1565748-29-9 . It has a molecular weight of 274.07 .


Molecular Structure Analysis

The molecular formula of 2-(2-Bromo-4-nitrophenyl)propanoic acid is C9H8BrNO4 . The InChI code is 1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antimicrobial Agent Development

2-(2-Bromo-4-nitrophenyl)propanoic acid has potential applications in medicinal chemistry, particularly in the synthesis of indole derivatives . These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. The compound’s structural features may be utilized to develop new therapeutic agents that target various pathogens.

Agriculture: Plant Growth Regulation

In agriculture, this compound could be explored for its role in the synthesis of plant hormones or hormone analogs . Indole derivatives, for example, are crucial in plant growth and development, and the bromo-nitrophenyl group could be key in creating novel compounds that regulate plant physiology.

Industrial Chemistry: Synthesis of Polymers and Advanced Materials

The bromo and nitro groups present in 2-(2-Bromo-4-nitrophenyl)propanoic acid make it a candidate for initiating polymerization reactions . This can lead to the creation of new polymers with potential applications in various industries, from automotive to aerospace, where advanced materials are constantly in demand.

Environmental Science: Analytical and Detection Methods

This compound could be used in environmental science to develop analytical methods for detecting similar organic compounds in environmental samples . Its distinctive chemical structure allows it to serve as a standard or a reagent in chromatography and spectrometry techniques.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(2-Bromo-4-nitrophenyl)propanoic acid might be used to study enzyme-substrate interactions . The compound could act as an inhibitor for certain enzymes, helping to elucidate their mechanisms and potentially leading to the discovery of new drug targets.

Chemical Research: Reagent in Organic Synthesis

The compound’s reactive groups make it a valuable reagent in organic synthesis . It can be used to introduce bromo- and nitro- functionalities into other molecules, which is a common requirement in the synthesis of complex organic compounds.

Safety and Hazards

The safety data sheet for similar compounds suggests that they can cause severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not to ingest .

properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIKWVGXDKSWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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